molecular formula C13H13ClN2OS B12627623 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide CAS No. 918658-87-4

2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide

Cat. No.: B12627623
CAS No.: 918658-87-4
M. Wt: 280.77 g/mol
InChI Key: FAWARNBRAWHQPL-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with N,N-dimethylacetamide under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity, while the dimethylacetamide moiety improves its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazole: Lacks the dimethylacetamide moiety, resulting in different solubility and bioavailability properties.

    2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-acetamide: Similar structure but without the N,N-dimethyl group, affecting its chemical reactivity and biological activity.

Uniqueness

2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide is unique due to the combination of the chlorophenyl group, thiazole ring, and dimethylacetamide moiety. This combination enhances its chemical stability, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918658-87-4

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C13H13ClN2OS/c1-16(2)12(17)7-11-8-15-13(18-11)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

FAWARNBRAWHQPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CN=C(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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